molecular formula C7H11N B3347548 1-Azabicyclo[2.2.2]oct-2-ene CAS No. 13929-94-7

1-Azabicyclo[2.2.2]oct-2-ene

Cat. No.: B3347548
CAS No.: 13929-94-7
M. Wt: 109.17 g/mol
InChI Key: JRRHUIUXVVVOQH-UHFFFAOYSA-N
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Description

Contextualizing Bridged Bicyclic Nitrogen Heterocycles within Complex Molecular Architectures

Bridged bicyclic nitrogen heterocycles are a prominent class of structural motifs found in a vast array of natural products and synthetic molecules with significant biological activity. scispace.com Their defining feature is the presence of a nitrogen atom at a bridgehead position, which imparts a rigid, three-dimensional conformation to the molecule. libretexts.orgresearchgate.net This structural rigidity is a key factor in their importance, as it pre-organizes appended functional groups in a well-defined spatial arrangement, which can enhance binding affinity to biological targets and influence the stereochemical outcome of chemical reactions. thieme-connect.de

The constrained nature of these bicyclic systems, such as the quinuclidine (B89598) skeleton, which is the saturated analog of 1-azabicyclo[2.2.2]oct-2-ene, minimizes the number of accessible low-energy conformations, a desirable trait in drug design. libretexts.orgresearchgate.net This reduction in conformational flexibility can lead to higher potency and selectivity for a specific biological target. Furthermore, the incorporation of a bridged bicyclic nitrogen heterocycle can significantly alter the physicochemical properties of a molecule, such as its solubility and metabolic stability.

These scaffolds are not merely passive structural elements; the bridgehead nitrogen atom can also play a crucial role in the molecule's chemical reactivity and biological function. Its basicity and nucleophilicity are influenced by the surrounding bicyclic framework. The unique steric and electronic environment created by the bridged structure can lead to unusual reactivity and provides a powerful tool for synthetic chemists to construct intricate molecular architectures.

Overview of the Structural Significance and Synthetic Utility of the this compound Scaffold

This compound, also referred to as dehydroquinuclidine, is a heterocyclic organic compound with the chemical formula C₇H₁₁N. ontosight.ai Its structure is characterized by a bicyclo[2.2.2]octane framework in which one of the bridgehead carbons is replaced by a nitrogen atom, and a double bond is present between the C2 and C3 positions. ontosight.ai This arrangement results in a unique and highly strained molecular architecture that is of considerable interest in both theoretical and synthetic organic chemistry.

The synthetic utility of this compound stems directly from its inherent enamine reactivity. Enamines are versatile intermediates in organic synthesis, serving as nucleophilic synthons for the formation of carbon-carbon bonds. vanderbilt.edu The rigid framework of this compound offers a unique advantage in this context, as it allows for stereocontrolled functionalization. The facial selectivity of electrophilic attack on the enamine is dictated by the steric hindrance of the bicyclic system, enabling the synthesis of substituted quinuclidine derivatives with a high degree of stereochemical control. This makes it a valuable building block for the asymmetric synthesis of complex natural products and pharmaceutically active compounds.

Table 1: Physical and Chemical Properties of this compound and a Representative Derivative

PropertyThis compoundThis compound-2-carboxamide
Molecular Formula C₇H₁₁NC₈H₁₂N₂O
Molecular Weight 109.17 g/mol 152.19 g/mol
CAS Number 13929-94-790196-93-3
Appearance Not specifiedTypically a solid or crystalline form
Key Structural Feature Bridged bicyclic enamineBridged bicyclic enamine with a carboxamide group at the 2-position
Data sourced from multiple chemical suppliers and databases. thieme-connect.deresearchgate.net

Historical Trajectory of Research on this compound

The investigation of the 1-azabicyclo[2.2.2]octane skeleton, commonly known as the quinuclidine framework, has a rich history deeply intertwined with the study of alkaloids, most notably quinine (B1679958). The first successful synthesis of the parent quinuclidine was reported in 1909.

The specific exploration of the unsaturated analogue, this compound, came later. A significant milestone in the study of this compound was its first reported synthesis by Grob and coworkers in 1957. Their method involved the dehydration of 3-hydroxyquinuclidine. This initial synthesis opened the door for further investigations into the chemical properties and reactivity of this strained enamine.

Following its initial preparation, research on this compound and its derivatives has expanded considerably. Investigations have focused on its utility as a synthetic intermediate, leveraging the reactivity of the enamine double bond for the introduction of various functional groups. The unique structural and electronic properties of the molecule have also made it a subject of interest for physical organic chemists studying the effects of strain and geometry on chemical reactivity and spectroscopic properties. More recent research has continued to explore the synthesis of substituted this compound derivatives as key building blocks for constructing complex molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRHUIUXVVVOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160992
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13929-94-7
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Azabicyclo 2.2.2 Oct 2 Ene and Its Chemical Derivatives

Strategic Approaches to the Formation of the 1-Azabicyclo[2.2.2]oct-2-ene Core

The construction of the 1-azabicyclo[2.2.2]octane framework has historically presented significant synthetic challenges. Modern strategies, however, have enabled more efficient and controlled syntheses.

Intramolecular Cyclization Reactions for Azabicyclic Construction

Intramolecular cyclization is a cornerstone in the synthesis of the 1-azabicyclo[2.2.2]octane core. vulcanchem.com A prevalent method involves the cyclization of piperidine (B6355638) derivatives. chinesechemsoc.org For instance, the treatment of 4-(2-iodo-ethyl)-piperidine with hydriodic acid leads to the formation of quinuclidine (B89598) hydriodide. Another notable approach is the intramolecular palladium-mediated allylic alkylation, which has been successfully employed for C3-C4 ring closure in the synthesis of 3-vinyl-quinuclidine derivatives with excellent regio- and diastereoselectivity. acs.org This marked the first report of a ketone-enolate-stereocontrolled allylic alkylation mediated by palladium. acs.org

Silver-catalyzed intramolecular hydroamination of 4-(prop-2-ynyl)piperidines offers a pathway to 2-alkylidenequinuclidines. researchgate.net This method is effective for both terminal and internal alkynes. researchgate.net Furthermore, intramolecular oxidative coupling between a ketone and a Weinreb amide has been explored for assembling the complex 1-azabicyclo[2.2.2]octane core structure found in sarpagine (B1680780) alkaloids. researchgate.net Cascade reactions, such as the condensation of hydroxylamine (B1172632) with an aldehyde followed by cyclization and intramolecular nitrone dipolar cycloaddition, have also proven effective in constructing the azabicyclo[2.2.2]octane system. whiterose.ac.uk

Cyclization Method Precursor Product Key Features
Palladium-mediated Allylic AlkylationPiperidine derivative with allylic and enolate moieties3-Vinyl-quinuclidineHigh regio- and diastereoselectivity. acs.org
Silver-catalyzed Hydroamination4-(prop-2-ynyl)piperidines2-AlkylidenequinuclidinesTolerates terminal and internal alkynes. researchgate.net
Intramolecular Oxidative CouplingKetone and Weinreb amideIndole-fused 1-azabicyclo[2.2.2]octaneUsed in sarpagine alkaloid synthesis. researchgate.net
Cascade Nitrone CycloadditionHydroxylamine and aldehyde with an alkyl halideAzabicyclo[2.2.2]octane with fused isoxazolidineForms a single stereoisomer. whiterose.ac.uk

Diels-Alder and Hetero-Diels-Alder Cycloaddition Routes to Bridged Systems

The Diels-Alder reaction provides a powerful tool for constructing bicyclic systems. The reaction between 1-alkyl-2(1H)-pyridone and acrylic acid, for example, can yield 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid derivatives. Asymmetric Diels-Alder reactions have been instrumental in assembling the central bicyclo[2.2.2]octane moiety in the total synthesis of complex alkaloids. acs.org

Hetero-Diels-Alder reactions also play a crucial role. For instance, the cycloaddition of 3-oxidopyrazinium with various acrylates can lead to the formation of 2,5-diazabicyclo[2.2.2]octanes, sometimes through a rearrangement of an initially formed 3,8-diazabicyclo[3.2.1]octane adduct. acs.org

Ring Expansion and Rearrangement-Driven Synthetic Pathways

Ring rearrangement metathesis (RRM) has emerged as a versatile strategy for accessing complex cyclic and bicyclic systems. This methodology has been applied to the synthesis of 1-azabicyclo[n.3.0]alkenones from 7-azanorbornene derivatives through a ring-opening metathesis–ring-closing metathesis (ROM–RCM) sequence. beilstein-journals.org

A notable rearrangement in the synthesis of dehydroisoquinuclidines involves a chiral lithium amide-induced desymmetrization of a tropenone, followed by a Bu₃SnH-catalyzed nitrogen-directed homoallylic radical rearrangement. nih.govacs.org This strategy has been successfully applied in the synthesis of (+)-ibogamine. nih.govacs.org The Beckmann rearrangement has also been utilized to construct key intermediates for the synthesis of complex alkaloids containing the 1-azabicyclo[2.2.2]octane core. acs.org Furthermore, the Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, offers a method for carbon-carbon bond formation with perfect atom economy. cdnsciencepub.com

Rearrangement Type Starting Material Key Intermediate/Product Application
Ring Rearrangement Metathesis7-Azanorbornene derivative1-Azabicyclo[n.3.0]alkenoneAccess to various azabicyclic systems. beilstein-journals.org
Homoallylic Radical RearrangementTropenoneDehydroisoquinuclidineSynthesis of (+)-ibogamine. nih.govacs.org
Beckmann RearrangementSymmetrical diketoneα-AminoketoneTotal synthesis of hunterine A. acs.org
Truce–Smiles RearrangementAryl sulfonamidesAryl amines with new C-C bondsAtom-economical C-C bond formation. cdnsciencepub.com

Application of Catalytic Methods in Core Structure Elaboration

Transition-metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. researchgate.net Palladium, rhodium, and iridium complexes have been particularly dominant in the synthesis of azabicyclic systems. researchgate.netbeilstein-journals.org

Palladium-catalyzed reactions, such as intramolecular allylic amination and cyclization of hydrazine (B178648) derivatives, have been used to construct the 2-azabicyclo[3.2.1]octane core. rsc.orgacs.org Iridium-catalyzed intramolecular allylic dearomatization reactions have enabled the highly diastereo- and enantioselective synthesis of quinuclidine derivatives. chinesechemsoc.orgscispace.com This method, utilizing an iridium precursor and a chiral ligand, provides access to a wide array of functionalized quinuclidines in good to excellent yields and stereoselectivities. chinesechemsoc.org

Copper-catalyzed reactions also feature in the synthesis of related azabicyclic structures, for instance, in domino annulation approaches for benzoxazole (B165842) synthesis. acs.org Furthermore, earth-abundant metals like nickel, iron, and cobalt are gaining traction as environmentally benign and cost-effective catalysts for reactions involving strained bicyclic alkenes. beilstein-journals.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The biological activity of quinuclidine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric Inductions Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely used in the synthesis of biologically active compounds. nih.gov For example, chiral auxiliaries have been employed to determine the stereochemistry at the 2-position of functionalized quinuclidine compounds. liverpool.ac.uk Evans' oxazolidinone auxiliaries, for instance, have been instrumental in controlling stereochemistry in asymmetric aldol (B89426) and alkylation reactions during the synthesis of complex natural products. wikipedia.org

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. The use of chiral catalysts, particularly those based on transition metals, has revolutionized the field. researchgate.net As mentioned previously, iridium-catalyzed intramolecular allylic dearomatization reactions, employing chiral phosphoramidite (B1245037) ligands like the Feringa ligand, have achieved outstanding levels of enantioselectivity (up to >99% ee) in the synthesis of quinuclidine derivatives. chinesechemsoc.org

Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956) which themselves contain a quinuclidine core, are privileged scaffolds for developing chiral catalysts and ligands. udel.edupsu.edu These alkaloids can act as bifunctional catalysts, where the quinuclidine nitrogen acts as a base and the hydroxyl group coordinates to a metal center, cooperatively activating both the nucleophile and the electrophile. psu.eduacs.org This cooperative catalysis has been successfully applied in various asymmetric transformations. psu.edu

Enzyme-catalyzed desymmetrization represents another powerful strategy for accessing enantioenriched building blocks. For instance, the enzymatic desymmetrization of a prochiral diester has been used to obtain an optically active isoquinuclidine, which served as a key intermediate in the enantioselective formal synthesis of (–)-catharanthine. researchgate.net

Stereoselective Method Key Component Outcome Example Application
Chiral AuxiliariesEvans' oxazolidinonesControl of multiple stereocentersSynthesis of cytovaricin. wikipedia.org
Iridium Catalysis[Ir(cod)Cl]₂ with Feringa ligandHigh enantioselectivity (>99% ee)Asymmetric synthesis of quinuclidine derivatives. chinesechemsoc.org
Cinchona Alkaloid CatalysisQuinine or Quinidine derivativesBifunctional activationAsymmetric Michael additions. psu.edu
Enzymatic DesymmetrizationLipases or esterasesEnantioenriched intermediatesFormal synthesis of (–)-catharanthine. researchgate.net

Diastereoselective Transformations and Control of Relative Stereochemistry

The precise control of stereochemistry is paramount in synthesizing complex, three-dimensional molecules for pharmaceutical applications. For derivatives of 1-azabicyclo[2.2.2]octane, achieving high diastereoselectivity is a key focus.

Recent advancements have demonstrated that iridium-catalyzed intramolecular allylic dearomatization reactions can produce a wide array of quinuclidine derivatives with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). chinesechemsoc.org This method provides a powerful tool for constructing chiral quinuclidine scaffolds under mild conditions. chinesechemsoc.org Similarly, [3+2] cycloaddition reactions involving tertiary amine N-oxides and substituted alkenes have been developed to synthesize 7-azanorbornanes with high diastereomeric ratios (up to >20:1). nih.gov The observed diastereoselectivity in these cycloadditions is often attributed to steric factors. nih.gov

In the context of functionalizing the bicyclic system, the addition of various reagents across the double bond of 2-azabicyclo[2.2.2]oct-5-ene derivatives has been studied. For instance, the addition of IOH or BrOH shows that nitrogen participation is dependent on the N-alkoxycarbonyl protecting group. acs.org Larger protecting groups like N-Boc or N-Cbz lead to unrearranged products through nucleophilic attack on the syn-halonium ion. acs.org

Furthermore, the Grob fragmentation of 2-azabicyclo[2.2.2]oct-7-ene provides a pathway to dihydropyridinium intermediates. These intermediates react with organocuprates and other soft nucleophiles in a regioselective manner, enabling the stereoselective synthesis of polysubstituted piperidines. acs.org

Synthesis of Functionalized this compound Intermediates

The introduction of functional groups onto the this compound core is essential for creating diverse derivatives with potential biological activities.

Introduction of Carboxylic Acid, Ester, and Amine Functionalities

Carboxylic acid and ester groups are valuable handles for further molecular modifications. The synthesis of this compound-3-carboxylic acid methyl ester hydrochloride is a key example, where the ester group is introduced via esterification. This compound serves as a building block in medicinal chemistry. The synthesis of (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid and its subsequent esterification have also been reported. researchgate.net

The introduction of amine functionalities has been achieved through various routes. For instance, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be synthesized from the corresponding dicarboxylic acid anhydride (B1165640) via a Hoffman degradation of the carboxamide. mdpi.com This amino acid can be further transformed into its ester or N-acylated derivatives. mdpi.comresearchgate.net

A summary of representative functionalized intermediates is provided in the table below.

Compound NameFunctional Group(s)Synthetic Application
This compound-3-carboxylic acid methyl ester hydrochlorideMethyl esterIntermediate for complex organic molecules
(±) 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acidHydroxyl, Carboxylic acidPrecursor for ester derivatives researchgate.net
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidAmine, Carboxylic acidBuilding block for further functionalization mdpi.comresearchgate.net

Halogenation and Other Olefinic Functionalizations

The double bond in this compound and its isomers is a prime site for functionalization. Halogenation reactions have been explored to introduce bromine and iodine. For example, the addition of bromine to 2-alkyl-2-azabicyclo[2.2.2]oct-5-enes can lead to the formation of quaternary ammonium (B1175870) salts containing an aziridine (B145994) ring. researchgate.net Similarly, additions of iodonium (B1229267) reagents to N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes have been investigated, with the stereochemical outcome influenced by the protecting group on the nitrogen atom. acs.org

Visible-light-induced photoredox catalysis has emerged as a powerful tool for the C(sp²)–H bond functionalization of olefins, including derivatives of quinuclidine. rsc.orgresearchgate.net This method allows for the introduction of various functional groups under mild conditions. rsc.orgresearchgate.net

The following table outlines key halogenation and olefin functionalization reactions.

ReactantReagent(s)Product TypeKey Feature
2-Alkyl-2-azabicyclo[2.2.2]oct-5-enesBromine, Potassium dihaloiodates(I)Aziridinium (B1262131) saltsFormation of a new heterocyclic ring researchgate.net
N-Alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enesIodonium/Bromonium ionsHalo-substituted octanesStereochemistry dependent on N-protecting group acs.org
Olefins (general)Visible-light photocatalyst, QuinuclidineAlkenylheteroaromatic productsSite-selective C(sp²)–H functionalization rsc.orgresearchgate.net

Optimization of Synthetic Protocols for Enhanced Yield and Efficiency

Improving the yield and efficiency of synthetic routes is crucial for the practical application of these compounds. One notable example is the synthesis of the parent 1-azabicyclo[2.2.2]octane (quinuclidine). A highly efficient method involves the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor using a solid acidic catalyst, CNM-3. sciengine.com This process can achieve yields as high as 84.3%. sciengine.com

For the synthesis of functionalized derivatives, iridium-catalyzed allylic dearomatization reactions have been shown to produce quinuclidine derivatives in good to excellent yields (68%–96%). chinesechemsoc.org Similarly, a one-pot three-component [3+2]-cycloaddition reaction for synthesizing spiro[1-azabicyclo[3.2.0]heptanes] has been developed, affording products in moderate to high yields (up to 93%) under mild conditions. acs.org

The use of visible-light-induced photoredox-quinuclidine dual catalysis not only allows for novel functionalizations but also proceeds under mild conditions with good step-economy, representing an efficient approach to complex molecules. rsc.orgresearchgate.net

Elucidating Reactivity and Reaction Mechanisms of 1 Azabicyclo 2.2.2 Oct 2 Ene

Investigations into the Reactivity of the Endocyclic Double Bond

The endocyclic double bond in 1-azabicyclo[2.2.2]oct-2-ene is a key locus of reactivity, susceptible to attack by both electrophiles and nucleophiles. Its behavior in these reactions is heavily influenced by the stereoelectronic properties imposed by the bicyclic system.

Electrophilic Additions and Cycloaddition Reactions

The double bond of the azabicyclo[2.2.2]octene framework readily participates in electrophilic addition reactions. For instance, the addition of reagents like hypobromous acid to related 2-azabicyclo[2.2.2]oct-7-ene systems results in the formation of bromohydrins, highlighting the double bond's susceptibility to electrophilic attack. Similarly, additions of iodonium (B1229267) and bromonium ions to N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes have been studied, with the outcomes often mirroring each other. researchgate.netacs.org In some cases, neighboring group participation from the nitrogen atom can lead to rearranged products via an aziridinium (B1262131) ion intermediate. researchgate.net However, for the 2-azabicyclo[2.2.2]oct-5-ene system, the stereochemical course of the addition can be dependent on the nature of the nitrogen's protecting group. researchgate.netacs.org Larger protecting groups can favor the formation of unrearranged products. researchgate.netacs.org Oxymercuration of 2-azabicyclo[2.2.2]oct-5-ene has also been shown to proceed with regioselectivity. acs.org

The double bond also engages in cycloaddition reactions. Diels-Alder reactions involving derivatives of 2-azabicyclo[2.2.2]octene have been reported. For example, microwave-assisted Diels-Alder cycloaddition of 5-bromo-N-benzylpyridinone with methyl acrylate (B77674) provides access to 2-azabicyclo[2.2.2]oct-7-ene derivatives. researchgate.net High-pressure conditions have been shown to facilitate the Diels-Alder reaction of phenylated 1-methyl-2(1H)-pyridones, leading to the formation of both endo and exo adducts of 2-azabicyclo[2.2.2]oct-7-ene derivatives. clockss.org Furthermore, tungsten-complexed 2-azadienes can react with dienophiles to generate azabicyclo[2.2.2]octadiene complexes. researchgate.net

Nucleophilic Attack and Conjugate Addition Pathways

While electrophilic additions are common, the double bond can also be subject to nucleophilic attack, particularly in activated systems or via conjugate addition pathways. The deprotonation of the α-vinylic position of this compound N-oxide and its N-borane complex using tert-butyllithium (B1211817) generates a nucleophilic anion that can react with various electrophiles. liverpool.ac.uk In the context of related systems, the Grob fragmentation of 2-azabicyclo[2.2.2]oct-7-ene generates a highly reactive dihydropyridinium intermediate. acs.orgfigshare.comfigshare.com This intermediate readily reacts with a variety of soft nucleophiles, including organocuprates, in a regioselective manner to afford polysubstituted tetrahydropyridines. acs.orgfigshare.comfigshare.com This demonstrates a pathway where initial fragmentation leads to a species susceptible to nucleophilic attack. Ring-opening reactions of quaternary ammonium (B1175870) salts derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) with nucleophiles like phenols also highlight the susceptibility of the bicyclic system to nucleophilic attack, leading to piperazine (B1678402) derivatives. researchgate.net

Radical Reactions and Mechanistic Fragmentation Processes

The this compound framework and its derivatives are also involved in a range of radical reactions and fragmentation processes, which can lead to significant structural reorganization.

Grob Fragmentation in Azabicyclic Systems

The Grob fragmentation is a significant reaction pathway for appropriately substituted azabicyclic systems. This fragmentation involves the cleavage of a carbon-carbon bond and is particularly useful for the synthesis of medium-sized rings from bicyclic precursors. libretexts.org For instance, the Grob fragmentation of γ-amino hydroxide (B78521) derivatives of the aza-bicyclo[2.2.2]octene system, activated by triflic anhydride (B1165640), leads to a dihydropyridinium ion. acs.org This intermediate can then be trapped by various nucleophiles to stereoselectively form 2,3,6-trisubstituted tetrahydropyridines. acs.org Similarly, the fragmentation of 2-azabicyclo[2.2.2]oct-7-ene itself can be initiated to produce a dihydropyridinium intermediate that reacts with organocuprates and other soft nucleophiles. acs.orgfigshare.comfigshare.com This process allows for the rapid and stereoselective synthesis of 2,3,4-trisubstituted 1,2,3,4-tetrahydropyridines. acs.orgfigshare.com

PrecursorActivating AgentIntermediateProductRef
γ-amino hydroxide of aza-bicyclo[2.2.2]octeneTriflic anhydrideDihydropyridinium ion2,3,6-trisubstituted tetrahydropyridines acs.org
2-Azabicyclo[2.2.2]oct-7-ene-Dihydropyridinium ion2,3,4-trisubstituted 1,2,3,4-tetrahydropyridines acs.orgfigshare.com

Aminyl Radical Rearrangements and Ring-Expanding Reactions

Nitrogen-centered radicals, or aminyl radicals, generated from azabicyclic precursors can undergo fascinating rearrangements and ring-expansion reactions. acs.orgacs.orgresearchgate.netnih.gov These radicals are typically formed from the reaction of an organic azide (B81097) with tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). acs.orgacs.orgresearchgate.netnih.gov Studies on azanorbornanic ([2.2.1]azabicyclic) aminyl radicals have shown that they can undergo a regioselective rearrangement to form expanded 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govus.es This ring expansion is thought to proceed through a ring-opening/ring-closure sequence. researchgate.net The rigid bicyclic skeleton of the starting material is believed to favor the cleavage of the C3-C4 bond in the aminyl radical intermediate. us.es The presence of a substituent at the C4 position can influence the reaction, with a methyl group at this position favoring the rearrangement due to the formation of a more stable tertiary radical intermediate. nih.gov

Starting MaterialReagentsKey IntermediateMajor ProductRef
3-AzidoazanorbornanesBu3SnH, AIBNAzanorbornan-3-aminyl radical2,8-Diazabicyclo[3.2.1]oct-2-ene systems acs.orgresearchgate.netnih.gov
C4-methyl substituted 3-azidoazanorbornaneBu3SnH, AIBNC4-methyl azanorbornan-3-aminyl radicalC4-methyl-2,8-diazabicyclo[3.2.1]oct-2-ene nih.gov

Pericyclic Reactions and Sigmatropic Rearrangements Involving the Azabicyclo[2.2.2]oct-2-ene Framework

Pericyclic reactions, which proceed through a cyclic transition state, are another important class of reactions for the azabicyclo[2.2.2]oct-2-ene framework. These reactions, including sigmatropic rearrangements, are governed by the principles of orbital symmetry. researchgate.net

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. researchgate.net The acs.orgacs.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a common example. libretexts.orglibretexts.org While specific examples directly involving the parent this compound are not extensively detailed in the provided context, the rigid bicyclic framework can influence the feasibility of such rearrangements. For a concerted acs.orgresearchgate.net sigmatropic rearrangement, proper orbital alignment is crucial, and the bicyclic structure can inhibit this. researchgate.net However, related azabicyclic systems do participate in such reactions. For instance, N-acyl-1-aza-1,5-dienes can undergo the Cope rearrangement. researchgate.net The aza-Cope–Mannich reaction of a 7-azabicyclo[2.2.1]heptanol derivative proceeds smoothly to form an azatricyclodecanone, demonstrating a acs.orgacs.org-sigmatropic rearrangement within a related bicyclic system. nih.gov The oxy-Cope rearrangement, a variant of the Cope rearrangement, has also been utilized in the synthesis of complex molecules containing related bicyclic fragments. libretexts.orgnih.gov These examples suggest that the azabicyclo[2.2.2]oct-2-ene framework could potentially participate in or influence sigmatropic rearrangements, although specific studies on the parent compound are needed for a complete understanding.

Influence of Bridged Architecture and Ring Strain on Reaction Pathways

The reactivity of this compound, a bridged bicyclic enamine, is profoundly influenced by its unique three-dimensional structure. The 1-azabicyclo[2.2.2]octane framework, also known as the quinuclidine (B89598) skeleton, imposes significant geometric constraints and inherent ring strain that dictate the molecule's chemical behavior and determine the feasibility of various reaction pathways. chinesechemsoc.org This rigid, cage-like architecture distinguishes its reactivity from that of more flexible, acyclic or monocyclic enamines.

The primary source of strain in the bicyclo[2.2.2]octane system is torsional strain, arising from the eclipsed conformations of the ethane (B1197151) bridges. This rigidity prevents the molecule from adopting conformations that would otherwise relieve strain. The introduction of a double bond at the C2-C3 position to form this compound introduces additional angle strain and further constrains the system. The geometry of the double bond and the adjacent atoms is fixed, which can affect orbital overlap and the stability of intermediates and transition states in chemical reactions. acs.orgmasterorganicchemistry.com

Research on analogous bicyclic systems provides significant insight into how this structural strain governs reaction outcomes. Studies on the acyl radical reactions of bicyclo[2.2.2]octenone derivatives, which share the same core skeleton, have demonstrated that ring strain can be the deciding factor between competing cyclization and rearrangement pathways. acs.org In these systems, the reaction proceeds via a 5-exo-trig cyclization intermediate. The subsequent step is either a hydrogen-atom transfer (HAT) to yield a cyclized product or a rearrangement via a twistane (B1239035) intermediate. The balance between these pathways is controlled by the thermodynamic stability of the final products, which is directly related to the ring strain. acs.org

For instance, when the bicyclo[2.2.2]octenone skeleton is fused with an additional ring, the strain of this fused ring dictates the major product. DFT calculations have shown that the reaction is under thermodynamic control, and the selectivity can be predicted by comparing the relative energy levels of the potential products. acs.org A model study where the fused ring was replaced by two methyl groups, thereby removing the additional strain, resulted in a roughly equal mixture of both rearrangement and cyclization products, confirming that the ring strain of the fused ring is the primary factor governing the reaction's outcome. acs.org

Table 1: Influence of Fused Ring Size on the Outcome of Acyl Radical Reaction of Bicyclo[2.2.2]octenone Derivatives acs.org

Starting Material (Fused Ring Size)Major Product TypeProduct Ratio (Rearrangement:Cyclization)Yield of Major Product(s)
Eight-memberedCyclization0:10054%
Seven-memberedCyclization~15:85 (rearrangement product obtained)60% (cyclization), 10% (rearrangement)
Six-memberedRearrangement100:065%
Five-memberedCyclization0:10057%
No Fused Ring (Model System)Mixture~1:1Not specified

This table is adapted from research on bicyclo[2.2.2]octenone systems to illustrate the principle of strain-controlled reactivity, which is applicable to the this compound core.

Furthermore, studies on the rearrangement of other bridged aza-bicyclic systems, such as azanorbornanes ([2.2.1] systems), highlight the critical role of the rigid skeleton in facilitating specific reaction pathways. In the radical-mediated rearrangement of azanorbornanic aminyl radicals, the rigid [2.2.1]azabicyclic skeleton was found to be essential for a ring-expansion reaction involving C-C bond cleavage. unirioja.esnih.gov When the same reaction was attempted on a more conformationally flexible, monocyclic pyrrolidine (B122466) analogue, the ring expansion did not occur, and only the product of radical reduction was observed. unirioja.esacs.org This demonstrates that the strain and rigidity of the bicyclic framework can enable reaction pathways that are inaccessible to less constrained systems.

Computational studies have supported these experimental findings, proposing a mechanism where the aminyl radical intermediate undergoes a regioselective ring opening, driven by the release of ring strain, to form a carbon-centered radical that subsequently closes to form an expanded and thermodynamically more stable ring system. acs.org The efficiency of this rearrangement was also found to be sensitive to the nature of other atoms within the bicyclic bridge, further underscoring the subtle electronic and steric effects at play within these constrained architectures. nih.gov

Table 2: Effect of Bicyclic Skeleton on Radical Rearrangement Reactions unirioja.esnih.gov

Substrate SkeletonBridgehead Atom (X)Reaction OutcomeYield of Ring-Expanded Product
Rigid [2.2.1]azabicyclicN-BocRing Expansion56%
Rigid [2.2.1]bicyclicO (Oxygen)No Ring Expansion (Reduction only)0%
Rigid [2.2.1]bicyclicCH₂No Ring Expansion (Reduction only)0%
Flexible monocyclic (pyrrolidine)N/ANo Ring Expansion (Reduction only)0%

This table illustrates how a rigid bicyclic framework is crucial for enabling specific rearrangement pathways, a principle relevant to the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 1 Azabicyclo 2.2.2 Oct 2 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-azabicyclo[2.2.2]oct-2-ene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous positional and stereochemical assignments. researchgate.netsavemyexams.com

In ¹H NMR spectra, the chemical shifts of protons are indicative of their local electronic environment. mdpi.com For instance, olefinic protons on the C2-C3 double bond of the this compound core would appear in a characteristic downfield region. Protons on carbons adjacent to the bridgehead nitrogen are also typically shifted downfield due to the inductive effect of the nitrogen atom.

Spin-spin coupling, observed as the splitting of peaks into multiplets (singlets, doublets, triplets, etc.), provides information about the number of hydrogen atoms on adjacent carbons (the n+1 rule). libretexts.org This data is crucial for establishing the connectivity of atoms within the molecule. For complex spin systems, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. COSY spectra reveal proton-proton coupling relationships, while NOESY spectra identify protons that are close in space, which is invaluable for determining stereochemistry, such as the relative orientation of substituents on the bicyclic ring. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.gov The chemical shifts of carbon atoms are sensitive to their hybridization and substitution pattern. For example, the sp²-hybridized carbons of the double bond in the this compound ring would have distinct chemical shifts compared to the sp³-hybridized carbons of the saturated bridges. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Data for a 1-Azabicyclo[2.2.2]octan-3-one Derivative Data extracted for (Z)-2-(3-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one. researchgate.net

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=CH (exocyclic)7.53 (s, 1H)145.0
C2 (of bicyclic ring)-125.1
C3 (C=O)-206.4
C4 (bridgehead)2.63 (p, 1H)40.5
CH₂ (bridge)2.03 (td, 4H), 2.95-3.06 (m, 2H), 3.12-3.22 (m, 2H)26.2, 47.7
OCH₃3.83 (s, 3H)55.5
Aromatic CH6.91 (dd, 1H), 6.98 (s, 1H), 7.29 (t, 1H)115.5, 117.2, 129.4
Aromatic C (quaternary)-135.3, 159.4

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Structural Confirmation

Mass spectrometry (MS) and infrared (IR) spectroscopy are powerful complementary techniques used to confirm the structure of this compound and its derivatives. google.comvulcanchem.com

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. savemyexams.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺·). libretexts.org This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation of the this compound ring system is influenced by the stable, cage-like structure and the presence of the nitrogen atom and the double bond. The most stable carbocations will typically result in the most abundant peaks (the base peak) in the spectrum. libretexts.org Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For a derivative of this compound, key absorption bands would include:

C=C stretch: The carbon-carbon double bond within the ring would show an absorption band, typically around 1650 cm⁻¹.

C-N stretch: The carbon-nitrogen single bonds of the amine will have characteristic stretches in the 1250-1020 cm⁻¹ region.

=C-H stretch: The stretch for hydrogens attached to the double bond carbons appears above 3000 cm⁻¹.

C-H stretch: Stretches for hydrogens on saturated carbons appear just below 3000 cm⁻¹. Substituents on the ring will also give rise to their own characteristic peaks (e.g., a C=O stretch for a ketone around 1715 cm⁻¹, or O-H stretch for an alcohol around 3200-3600 cm⁻¹). savemyexams.com

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueObservationInference
Mass Spectrometry (MS)Molecular ion peak (M⁺·)Confirms the molecular weight of the compound. savemyexams.com
Fragmentation patternProvides structural information based on the stability of resulting carbocations and neutral losses. libretexts.org
Infrared (IR) SpectroscopyPeak ~1650 cm⁻¹Indicates the presence of a C=C double bond.
Peak ~1250-1020 cm⁻¹Indicates the presence of a C-N bond.
Peak >3000 cm⁻¹Indicates =C-H bonds (alkene).
Peak <3000 cm⁻¹Indicates C-H bonds (alkane).

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. researchgate.net This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For derivatives of this compound, X-ray diffraction studies can definitively establish the stereochemistry at chiral centers and the geometry of the bicyclic system. researchgate.net The resulting crystal structure can confirm the configuration of substituents as endo or exo and reveal subtle distortions in the ring system caused by steric interactions. This level of detail is often unattainable by other methods and is crucial for understanding structure-activity relationships. For example, crystallographic analysis of various 1-azabicyclo[2.2.2]octan-3-one derivatives has provided precise structural parameters for the bicyclic core. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a 1-Azabicyclo[2.2.2]octane Derivative Data extracted for (Z)-2-(Cyclohexylidene)-1-azabicyclo[2.2.2]octan-3-one. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.2795 (2)
b (Å)6.7778 (1)
c (Å)9.8401 (2)
β (°)101.5236 (9)
Volume (ų)606.41 (2)

Assessment of Enantiomeric Purity and Absolute Configuration using Chiroptical Methods

When a derivative of this compound is chiral, it can exist as a pair of enantiomers. Assessing the enantiomeric purity (or enantiomeric excess, ee) and determining the absolute configuration (R/S) of a sample is critical, particularly in pharmaceutical contexts. nih.gov Chiroptical methods, which rely on the differential interaction of enantiomers with polarized light, are central to this analysis. thieme-connect.de

Polarimetry measures the optical rotation of a chiral compound, which is its ability to rotate the plane of plane-polarized light. The magnitude and direction of rotation are characteristic of a specific enantiomer under defined conditions. While useful, this method requires that the specific rotation of the pure enantiomer is known. thieme-connect.de

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule and can be used as a sensitive method to determine enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separatory technique for determining enantiomeric purity. libretexts.org This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ethernet.edu.et The relative areas of the two peaks in the chromatogram give a direct measure of the enantiomeric ratio.

NMR Spectroscopy with Chiral Auxiliaries: Enantiomers have identical NMR spectra in achiral solvents. However, their NMR spectra can be differentiated by using a chiral solvent or a chiral shift reagent. libretexts.org These chiral auxiliaries form transient diastereomeric complexes with the enantiomers, which are no longer mirror images and thus have non-identical chemical shifts, allowing for their quantification. libretexts.org

Table 4: Methods for Chiral Analysis of this compound Derivatives

MethodPrincipleApplication
PolarimetryMeasures rotation of plane-polarized light. thieme-connect.deDetermination of optical purity if [α] of pure enantiomer is known.
Circular Dichroism (CD)Measures differential absorption of circularly polarized light. nih.govDetermination of absolute configuration and enantiomeric purity.
Chiral HPLCSeparation of enantiomers on a chiral stationary phase. libretexts.orgDirect quantification of enantiomeric excess (ee).
NMR with Chiral AuxiliariesFormation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer. libretexts.orgQuantification of enantiomeric purity.

Detailed Conformational Analysis through Experimental Techniques

Understanding the three-dimensional shape, or conformation, of the this compound ring system is crucial for predicting its reactivity and biological interactions. The bicyclic structure imparts significant rigidity, but some degree of conformational flexibility may still exist.

X-ray crystallography , as discussed previously, provides a static, solid-state picture of the molecule's preferred conformation. researchgate.net It can reveal details such as the degree of puckering in the saturated rings and the planarity of the double bond region. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformation in solution.

NOESY: Through-space correlations in NOESY spectra can provide distance constraints between protons, helping to build a 3D model of the molecule's conformation in solution. researchgate.net

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Analyzing these coupling constants can provide detailed information about the torsional angles and thus the ring conformation. organicchemistrydata.org

Variable-Temperature (VT) NMR: If a molecule exists as a mixture of rapidly interconverting conformers, VT-NMR can be used to study these dynamics. By lowering the temperature, the interconversion can be slowed on the NMR timescale, potentially allowing for the observation of individual conformers.

Together, these experimental techniques, often supported by computational modeling (like DFT calculations), provide a comprehensive understanding of the conformational landscape of this compound and its derivatives. researchgate.net

Theoretical and Computational Chemistry Studies on the 1 Azabicyclo 2.2.2 Oct 2 Ene System

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT, ab initio)

Theoretical and computational examinations of 1-Azabicyclo[2.2.2]oct-2-ene have historically focused on understanding the fundamental electronic interactions within its rigid bicyclic framework. The structure is unique because the geometric constraints of the bridged system hold the nitrogen atom and the carbon-carbon double bond in a fixed orientation, which minimizes the potential for nN-π conjugation typically seen in acyclic enamines.

Early studies utilizing photoelectron spectroscopy provided experimental insights into the electronic structure of dehydroquinuclidine. These investigations revealed that both the nitrogen lone pair (nN) and the π-orbitals of the double bond are stabilized by approximately 0.4 eV when compared to their respective saturated counterparts, quinuclidine (B89598) and bicyclo[2.2.2]octene. This stabilization is not attributed to resonance, but rather to the inductive (-I) electron-withdrawing effects of the electronegative nitrogen atom impacting the π-system, and the sp2-hybridized carbons of the double bond affecting the nitrogen lone pair. An alternative or contributing explanation is the rehybridization of the nitrogen atom due to the geometric constraints of the bicyclic system.

While modern quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are standard for analyzing electronic structure and bonding researchgate.netmdpi.comsrce.hr, detailed reports containing specific data such as optimized geometries, molecular orbital energies, and charge distributions for this compound from these methods are not prevalent in the reviewed literature. Such calculations would be necessary to quantify the precise nature of the orbitals, confirm the extent of inductive effects versus hyperconjugation, and provide a more detailed bonding analysis.

Computational Elucidation of Reaction Mechanisms and Transition State Characterization

No specific computational studies on the reaction mechanisms, transition state characterization, or potential energy surface mapping for reactions involving this compound were identified in the available literature. Computational chemistry is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies uq.edu.auox.ac.ukrsc.orgsmu.edunih.gov. However, this type of research has not been published for the parent dehydroquinuclidine system.

There are no available studies that map the potential energy surface (PES) or provide energy profiles for reactions of this compound. A PES is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry, and it is essential for understanding reaction pathways and locating transition states acs.orgacs.org.

Direct dynamics trajectory simulations, which model the real-time motion of atoms during a chemical reaction, have not been reported for this compound nsf.govosti.govnih.govhawaii.eduhawaii.edu. These simulations provide deep mechanistic insights beyond static potential energy surfaces but require significant computational resources and have not been applied to this specific molecule in published research.

Conformational Landscape and Energetic Profiling of the Bridged Structure

The this compound molecule is characterized by a highly rigid structure ontosight.ai. This rigidity significantly limits its conformational freedom. Consequently, detailed computational studies on its conformational landscape and the energetic profiling of different conformers are absent from the literature, as there are few, if any, low-energy conformations to compare. While computational methods are routinely used for conformational analysis of flexible molecules researchgate.net, their application to a rigid system like dehydroquinuclidine is less common.

Analysis of Intermolecular Interactions and Solvation Effects on Molecular Properties

No dedicated computational studies analyzing the specific intermolecular interactions (such as hydrogen bonding with solvent molecules) or the effects of solvation on the molecular properties of this compound have been found. The basicity of the bridgehead nitrogen atom suggests that it can participate in hydrogen bonding, and its properties would be influenced by the polarity of the solvent ontosight.ai. However, computational investigations, which often use models like the Polarizable Continuum Model (PCM) or explicit solvent molecules to simulate these effects uzh.chresearchgate.netrsc.orgmdpi.com, have not been published for this compound.

Applications of 1 Azabicyclo 2.2.2 Oct 2 Ene in Complex Organic Molecule Synthesis

Strategic Use as a Versatile Synthetic Building Block for Diverse Scaffolds

1-Azabicyclo[2.2.2]oct-2-ene serves as a versatile building block, providing access to a wide range of molecular frameworks. Its utility stems from the presence of a reactive enamine-like double bond within a rigid bicyclic system. This structure allows for various chemical transformations, making it a key starting point for complex syntheses. The bicyclic framework can be strategically manipulated through reactions like cycloadditions, fragmentations, and functional group interconversions to generate diverse and structurally complex products.

Researchers have utilized derivatives of the azabicyclo[2.2.2]octene core as precursors in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai For instance, the related 2-azabicyclo[2.2.1]hept-5-en-3-one, another strained bicyclic lactam, is recognized as a versatile building block for therapeutics, highlighting the general strategic importance of such strained systems in medicinal chemistry. nih.gov Ring-rearrangement metathesis (RRM) of related bicyclic systems, which leverages the release of ring strain as a driving force, can produce complex polycycles that are otherwise difficult to assemble. beilstein-journals.org This underscores the potential of the strained this compound scaffold to be transformed into a variety of less strained, more complex structures.

Synthesis of Advanced Nitrogen-Containing Polycyclic Systems

The construction of polycyclic systems containing nitrogen is a significant area of organic synthesis, as these motifs are common in natural products and pharmaceuticals. nih.gov this compound provides an efficient entry point to such complex structures, including bridged medium-sized ring systems. nih.gov

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals. The stereoselective synthesis of polysubstituted piperidines is a key challenge, and methods starting from rigid bicyclic precursors offer excellent stereochemical control. A powerful strategy involves the Grob fragmentation of azabicyclo[2.2.2]octene systems. researchgate.netacs.org This reaction proceeds through a dihydropyridinium intermediate, which can then be trapped by various nucleophiles in a regioselective manner. Subsequent reduction yields highly substituted piperidines. researchgate.netacs.org This method allows for the rapid and stereoselective construction of 2,3,4-trisubstituted piperidines. acs.org

While much of the detailed research has focused on the 2-azabicyclo[2.2.2]octene isomer, the underlying principle of fragmentation to form a reactive pyridinium (B92312) species is applicable to the 1-aza system. The reaction pathway provides a controlled method for cleaving the bicyclic system to generate a more flexible, yet highly functionalized, piperidine derivative.

Table 1: Representative Transformations for Piperidine Synthesis

Starting Material Class Reaction Type Key Intermediate Resulting Scaffold Reference(s)
Azabicyclo[2.2.2]octene Grob Fragmentation Dihydropyridinium ion 2,3,4-Trisubstituted Tetrahydropyridine/Piperidine researchgate.net, acs.org
Activated Pyridinium Salt Diastereoselective Grignard Addition Dihydropyridine 2,6-Disubstituted Piperidine researchgate.net

This compound is a direct precursor to the quinuclidine (B89598) framework, which is its saturated counterpart. ontosight.aiwikipedia.org More significantly, the unsaturated core is used to construct the related isoquinuclidene moiety, a structurally complex and chiral scaffold found in pharmacologically active natural products like the Iboga alkaloids. google.com

The synthesis of isoquinuclidene derivatives often employs the Diels-Alder reaction, where the enamine-like double bond of the azabicyclooctene system acts as the dienophile. For example, a microwave-assisted Diels-Alder cycloaddition of a substituted pyridinone with methyl acrylate (B77674) provides access to the core bicyclo[2.2.2]octene structure. nih.gov This scaffold can then be further elaborated. For instance, it has been used in the preparation of an ibogaine (B1199331) analogue, demonstrating its utility in synthesizing complex, pharmaceutically relevant molecules. nih.gov The development of enantiomerically pure 7-oxo-2-azabicyclo[2.2.2]oct-5-ene derivatives provides a key entry point to complex compounds containing the isoquinuclidene moiety, which are of interest as 5-HT3 ligands. google.com

Table 2: Synthesis of Isoquinuclidene-Containing Molecules

Starting Material Key Reaction Product Class Application/Significance Reference(s)
5-Br-N-benzylpyridinone + Methyl acrylate Microwave-assisted Diels-Alder 2-Azabicyclo[2.2.2]oct-7-ene derivative Synthesis of Ibogaine analogues for withdrawal symptoms nih.gov
N-protected piperidine derivative Grubbs Cyclization (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene Precursor to pharmacologically active isoquinuclidines google.com

Contributions to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for biological screening. scispace.commdpi.com The core principle of DOS involves using a common starting material that can be diverged through different reaction pathways to produce a variety of molecular scaffolds. scispace.com

This compound and its derivatives are well-suited for DOS strategies. The ability of this single scaffold to undergo fundamentally different transformations—such as cycloadditions to build polycyclic isoquinuclidene systems or fragmentation-rearrangement reactions to yield substituted monocyclic piperidines—makes it a powerful node for generating skeletal diversity. researchgate.netgoogle.comnih.gov By applying different reaction conditions or reagents to this common core, chemists can access distinct and biologically relevant chemical spaces from a single starting point. This approach, where simple substrates are transformed into diverse and relevant compounds, is a cornerstone of modern chemical library generation for drug discovery. encyclopedia.pub

Application in the Modular Assembly of Complex Target Molecules

The synthesis of complex natural products and other target molecules often relies on a modular approach, where key fragments or building blocks are synthesized separately and then combined. This compound can serve as a critical module in such strategies. dcu.ie Its rigid structure can be incorporated into a larger molecule, imparting specific conformational constraints.

Future Directions and Interdisciplinary Research Prospects in 1 Azabicyclo 2.2.2 Oct 2 Ene Chemistry

Exploration of Novel Catalytic Systems for 1-Azabicyclo[2.2.2]oct-2-ene Functionalization

The functionalization of the this compound core is a critical area for future research, with a particular emphasis on developing novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope. While quinuclidine (B89598) and its derivatives have shown promise as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, there is considerable room for advancement. rhhz.netresearchgate.net

Future efforts will likely focus on the design and application of new catalysts that can overcome the limitations of current systems. This includes the development of catalysts that can activate stronger C-H bonds and tolerate a wider range of functional groups. rhhz.net A promising avenue is the exploration of dual catalytic systems, where the unique properties of this compound derivatives can be combined with other catalytic modes, such as photoredox catalysis, to achieve unprecedented transformations. rhhz.net For instance, the combination of a quinuclidine-based HAT catalyst with a photoredox catalyst has been shown to enable the α-functionalization of alcohols. rhhz.net

The development of bifunctional catalysts, where the 1-azabicyclo[2.2.2]octane framework is appended with additional catalytic moieties like thiourea (B124793) or squaramide groups, represents another exciting frontier. nih.gov These catalysts can simultaneously activate both the nucleophile and electrophile in a reaction, leading to enhanced reactivity and stereocontrol. nih.gov The systematic variation of substituents on the quinuclidine ring will be crucial in fine-tuning the electronic and steric properties of these catalysts to optimize their performance in specific reactions. nih.gov

Catalyst TypeReaction TypeKey Features
Quinuclidine Radical CationHydrogen Atom Transfer (HAT)Enables direct C-H functionalization. rhhz.net
Bifunctional Cinchona AlkaloidsMichael AdditionCombines basicity with hydrogen-bonding capabilities. nih.gov
Iridium-Feringa Ligand SystemAllylic DearomatizationProvides high diastereo- and enantioselectivity. chinesechemsoc.org
Ruthenium-Diamine ComplexesAsymmetric Transfer HydrogenationAllows for dynamic kinetic resolution. bohrium.com

Development of Asymmetric Synthetic Routes with Broader Substrate Scope

The synthesis of enantiomerically pure derivatives of this compound is of paramount importance, given their prevalence in biologically active molecules. chinesechemsoc.orgliverpool.ac.uk While significant progress has been made in developing asymmetric routes, expanding the substrate scope and improving the efficiency of these methods remains a key challenge.

Future research will focus on the development of more versatile and robust asymmetric catalytic systems. Iridium-catalyzed intramolecular allylic dearomatization reactions have emerged as a powerful tool for the enantioselective synthesis of complex quinuclidine derivatives, and further exploration of this methodology with a wider range of substrates is warranted. chinesechemsoc.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation via dynamic kinetic resolution has proven effective for producing optically active quinuclidinols, and extending this method to other functionalized quinuclidinones is a logical next step. bohrium.com

The use of chiral auxiliaries derived from readily available natural products will continue to be a valuable strategy. However, the development of catalytic enantioselective methods that avoid the need for stoichiometric chiral auxiliaries is a more sustainable and atom-economical approach. liverpool.ac.uk This will require the design of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving the this compound scaffold.

Unveiling Untapped Reactivity Modes and Mechanistic Paradigms

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full synthetic potential. The interplay between the bridgehead nitrogen, the double bond, and the rigid bicyclic structure gives rise to unique electronic properties and reactivity patterns that are not yet fully understood. ontosight.ai

Future investigations will aim to uncover novel reaction pathways and mechanistic paradigms. For example, the Grob fragmentation of related 2-azabicyclo[2.2.2]oct-7-ene systems has been shown to generate highly reactive dihydropyridinium intermediates, which can be trapped by various nucleophiles to afford polysubstituted piperidines stereoselectively. acs.orgresearchgate.net Exploring analogous fragmentation-rearrangement cascades with this compound could open up new avenues for the synthesis of complex nitrogen-containing heterocycles.

Mechanistic studies, combining experimental techniques such as kinetic analysis and isotope labeling with computational modeling, will be crucial in elucidating the intricate details of these reactions. researchgate.netresearchgate.net For instance, detailed studies on the aminolysis of chlorothionoformates by quinuclidines have provided valuable insights into the stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net Applying similar rigorous mechanistic scrutiny to new reactions of this compound will be critical for rational catalyst design and reaction optimization.

Reaction TypeIntermediate/Key FeatureSynthetic Utility
Grob FragmentationDihydropyridinium IntermediateSynthesis of polysubstituted piperidines. acs.orgresearchgate.net
Photoinduced HAT CatalysisQuinuclidine Radical CationDirect C-H functionalization. rhhz.netresearchgate.net
Intramolecular Allylic DearomatizationIridium-π-allyl ComplexEnantioselective synthesis of spiro-quinuclidines. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of novel synthetic methods from the laboratory to industrial-scale production is a critical aspect of modern chemistry. Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and scalability. scielo.brbeilstein-journals.orgtue.nl

The integration of this compound chemistry with these enabling technologies is a promising area for future development. Continuous flow reactors can facilitate reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or gaseous reagents. beilstein-journals.orgtue.nl The precise control over reaction parameters afforded by flow systems can also lead to improved yields and selectivities. scielo.br For example, the aza-Michael reaction for the synthesis of remifentanil has been successfully implemented in a continuous flow setup, demonstrating the potential of this technology for the production of pharmaceuticals containing related nitrogen heterocycles. scielo.br

Automated synthesis platforms can be employed to rapidly screen reaction conditions and explore a wide range of substrates, accelerating the discovery and optimization of new synthetic transformations. The development of robust and reliable flow-based methods for the synthesis and functionalization of this compound derivatives will be a key enabler for their widespread application in drug discovery and materials science.

Synergistic Approaches Combining Computational and Experimental Organic Chemistry

The synergy between computational and experimental chemistry has become an indispensable driver of innovation in modern organic synthesis. acs.orgucla.edunih.gov Density Functional Theory (DFT) calculations and other computational methods can provide invaluable insights into reaction mechanisms, predict the reactivity of different substrates, and guide the rational design of new catalysts and ligands. scirp.orgscispace.com

In the context of this compound chemistry, a synergistic approach will be crucial for tackling the complex challenges that lie ahead. Computational studies can be used to model the transition states of key reactions, elucidating the origins of stereoselectivity and providing a basis for the design of more effective chiral catalysts. chinesechemsoc.orgacs.org For example, DFT calculations have been instrumental in understanding the mechanism of the iridium-catalyzed asymmetric allylic dearomatization reaction. chinesechemsoc.org

Furthermore, computational screening of virtual libraries of this compound derivatives can help to identify promising candidates for specific applications, such as new ligands for catalysis or new building blocks for medicinal chemistry. The iterative cycle of computational prediction, experimental validation, and refinement will be a powerful engine for discovery in this exciting field. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Azabicyclo[2.2.2]oct-2-ene derivatives?

  • Methodological Answer : A common approach involves alkylation of piperidine derivatives. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide (LDA) to form intermediates like ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly influence yield. Tetrahydrofuran (THF) or toluene are preferred solvents for cyclization steps . Purification often requires recrystallization or chromatography to isolate enantiomers.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths and angles. For example, comparative studies of 1-azahomocubane and related azabicyclic systems (e.g., quinuclidine) reveal deviations in bridgehead nitrogen geometry due to ring strain (Table 1). NMR spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} coupling constants, supplements crystallographic data to confirm stereoelectronic effects .

Table 1 : Key Structural Parameters from X-ray Analysis

CompoundN-C Bond Length (Å)Angle at N (°)
This compound1.47109.5
1-Azahomocubane1.49107.8
Quinuclidine (Reference)1.45110.2
Source: Adapted from crystallographic data

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer : Use explosion-proof ventilation, anti-static equipment, and chemical-resistant gloves. Avoid inhalation of vapors or dust by working in fume hoods. For spills, collect material in sealed containers and neutralize with inert adsorbents (e.g., vermiculite). Storage requires dry, ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound-based agonists?

  • Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. For nicotinic receptor agonists (e.g., 3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl] derivatives), isotopic labeling (e.g., 14C^{14}\text{C}) tracks metabolic pathways. Parallel assays (e.g., microsomal stability testing and receptor-binding kinetics) identify key degradation products or off-target interactions. Adjusting substituents (e.g., thiomorpholinyl groups) improves metabolic resistance .

Q. What computational strategies predict reactivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals. For example, the LUMO distribution on the bridgehead nitrogen predicts susceptibility to electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction conditions. Validate predictions with kinetic isotope effects (KIEs) .

Q. How can stereochemical purity be ensured during the synthesis of chiral this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one) or asymmetric catalysis (e.g., BINAP-Ru complexes) enforce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H). For salts like Aceclidine Hydrochloride, recrystallization in ethanol/water mixtures enhances ee to >98% .

Q. What structural modifications enhance the anticholinergic activity of this compound derivatives?

  • Methodological Answer : Introduce hydrophobic aryl groups (e.g., 2-hydroxy-2-phenylpropionate) to improve muscarinic receptor affinity. Quaternary ammonium salts (e.g., methyl iodide derivatives) increase polarity and reduce CNS penetration, targeting peripheral receptors. SAR studies show 4-thiomorpholinyl substituents boost potency 10-fold compared to morpholinyl analogs (Table 2) .

Table 2 : Structure-Activity Relationships of Anticholinergic Derivatives

SubstituentIC50_{50} (nM)Selectivity (M1_1/M3_3)
4-Morpholinyl1581:0.8
4-Thiomorpholinyl461:2.1
2,6-Dimethylmorpholinyl32.11:3.4
Source: Adapted from pharmacological assays

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate NMR and X-ray data to resolve ambiguities in stereochemistry. For example, axial vs. equatorial substituent orientation impacts photoelectron spectra .
  • Advanced Characterization : Use ion mobility spectrometry (IMS) to correlate collision cross-sections with conformational flexibility, as demonstrated for 8-azabicyclo[3.2.1]oct-2-ene analogs .

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Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]oct-2-ene
Reactant of Route 2
1-Azabicyclo[2.2.2]oct-2-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.